molecular formula C10H8ClNO B2787830 7-Chloro-5-methyl-2H-isoquinolin-1-one CAS No. 1700397-22-3

7-Chloro-5-methyl-2H-isoquinolin-1-one

Cat. No. B2787830
M. Wt: 193.63
InChI Key: RIZVPNWKHLCBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A notable method for synthesizing 7-Chloro-5-methyl-2H-isoquinolin-1-one involves a transition-metal-free tandem reaction . Arynes react with 4,5-disubstituted oxazoles through a sequence of reactions, including Diels–Alder , dehydrogenation , aromatization , and tautamerization . This process yields 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 7-Chloro-5-methyl-2H-isoquinolin-1-one is approximately .

Scientific Research Applications

Chemical Constituents and Synthesis

7-Chloro-5-methyl-2H-isoquinolin-1-one is a compound that has been explored in various scientific contexts, including its synthesis and potential applications in biomedical research. For instance, studies have highlighted its synthesis from isoquinoline, analyzing its content and compositions through gas chromatography mass spectroscopy to understand its structural characteristics (Tong Jie, 2009).

Bioreductive Activation and Prodrug Systems

Research has also delved into its bioreductive activation capabilities, particularly in the context of developing prodrug systems for selective drug delivery to hypoxic tissues. This indicates its potential role in enhancing the efficacy of therapeutic agents in specific physiological environments, as demonstrated in studies exploring its reaction with other compounds for controlled release applications (I. Parveen et al., 1999).

Pharmacological Applications

The compound has been implicated in pharmacological studies, such as its involvement in inhibiting protein kinases. This activity suggests its potential utility in modulating cellular processes that are critical for various diseases, including cancer. For example, isoquinolinesulfonamides, with structural similarities, have shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting the broader class of compounds' significance in therapeutic research (H. Hidaka et al., 1984).

Anti-inflammatory Effects

Additionally, studies have investigated its anti-inflammatory properties, examining how derivatives of 7-Chloro-5-methyl-2H-isoquinolin-1-one could modulate inflammatory responses, thus offering insights into its potential as a therapeutic agent for inflammation-related conditions (S. R. Torres et al., 1999).

Antimalarial and Antiviral Effects

Though not directly related to 7-Chloro-5-methyl-2H-isoquinolin-1-one, the broader research into chloroquine and its analogs for antimalarial and antiviral applications provides a context for examining similar compounds' potential uses. The mechanisms of action, including inhibition of replication in various viruses and potential immunomodulatory effects, underscore the importance of exploring structurally related compounds for their therapeutic benefits (Adrea Savarino et al., 2003).

Future Directions

: Liu, S., Xie, P., Wu, L., Zhao, J., Cai, Z., & He, L. (2022). Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones via a tandem reaction of arynes and oxazoles. Organic Chemistry Frontiers, 9(6), 1221–1226. Link : Substance Information - ECHA. (n.d.). Retrieved from Link

properties

IUPAC Name

7-chloro-5-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZVPNWKHLCBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-2H-isoquinolin-1-one

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